![molecular formula C17H17NOS B7516046 cyclopropyl-(4-phenyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone](/img/structure/B7516046.png)
cyclopropyl-(4-phenyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone
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Overview
Description
Cyclopropyl-(4-phenyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone is a novel compound that has gained significant attention in the scientific community due to its potential use in various applications.
Mechanism of Action
The mechanism of action of cyclopropyl-(4-phenyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone involves its binding to the dopamine transporter, which prevents the reuptake of dopamine from the synaptic cleft. This leads to an increase in dopamine levels in the brain, which can have various effects on behavior and cognition.
Biochemical and Physiological Effects:
The biochemical and physiological effects of cyclopropyl-(4-phenyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone have been extensively studied. It has been found to increase dopamine levels in the brain, which can lead to various effects on behavior and cognition. It has also been found to have potential use in the treatment of various neurological disorders, including Parkinson's disease and attention deficit hyperactivity disorder.
Advantages and Limitations for Lab Experiments
One of the major advantages of cyclopropyl-(4-phenyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone is its potential use in the treatment of various neurological disorders. However, there are also some limitations to its use in lab experiments. One of the major limitations is its potential toxicity, which can limit its use in certain applications.
Future Directions
There are several future directions for the study of cyclopropyl-(4-phenyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone. One of the most promising directions is the development of more potent and selective inhibitors of the dopamine transporter. This could lead to the development of more effective treatments for various neurological disorders. Another direction is the study of the potential side effects of this compound, which could help to identify potential limitations to its use in certain applications. Additionally, the study of the mechanism of action of this compound could lead to a better understanding of the role of dopamine in the brain and its potential use in the treatment of various neurological disorders.
Synthesis Methods
The synthesis of cyclopropyl-(4-phenyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone involves the reaction of 4-phenyl-6,7-dihydrothieno[3,2-c]pyridine-5-carbaldehyde with cyclopropylmethylamine in the presence of a catalyst. This method has been optimized to yield high purity and good yield of the final product.
Scientific Research Applications
Cyclopropyl-(4-phenyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone has been extensively studied for its potential use in various applications. One of the most promising applications is in the field of neuroscience, where it has been shown to have significant effects on the central nervous system. It has been found to act as a potent and selective inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft. This makes it a potential candidate for the treatment of various neurological disorders, including Parkinson's disease and attention deficit hyperactivity disorder.
properties
IUPAC Name |
cyclopropyl-(4-phenyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NOS/c19-17(13-6-7-13)18-10-8-15-14(9-11-20-15)16(18)12-4-2-1-3-5-12/h1-5,9,11,13,16H,6-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOLQJLUPMNUCNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC3=C(C2C4=CC=CC=C4)C=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
cyclopropyl-(4-phenyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone |
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